molecular formula C40H56 B016060 Lycopene CAS No. 502-65-8

Lycopene

Cat. No.: B016060
CAS No.: 502-65-8
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-GYZMGTAESA-N
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Mechanism of Action

Target of Action

Lycopene, a potent antioxidant, primarily targets reactive oxygen species (ROS) and singlet oxygen . It is known for its antioxidant capabilities, anti-inflammatory, anti-cancer, and immunity-boosting qualities . This compound has been found to have biological effects on different types of cancers by targeting the Keap1-NF-kB, Keap1-Nrf 2 and PI3K/AKT/m-TOR signaling pathways .

Mode of Action

This compound interacts with its targets by scavenging reactive oxygen species (ROS) and singlet oxygen . It can act on the Nrf2/HO-1 and protein kinase B (Akt)/Nrf2 signaling pathway, induce Nrf2 gene transcription, upregulate the mRNA expression levels of NQO1 and HO-1, and improve the activities of SOD, CAT, and GSH-Px .

Biochemical Pathways

This compound affects several biochemical pathways. It can act on the Nrf2/HO-1 and protein kinase B (Akt)/Nrf2 signaling pathway . It also has the ability to inhibit lipid synthesis in the body through multiple pathways of action, and at the same time accelerate the rate of lipid transport and mobilization efficiency .

Pharmacokinetics

This compound is absorbed by duodenal mucosal cells by passive diffusion, similar to that of cholesterol and triglyceride lipolysis . The absorption efficiency of the human body for this compound is 10–30%, and excessive intake will be excreted from the body . The mean time to reach maximum total this compound concentration ranged from 15.6 to 32.6 hours .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It reduces the accumulation of ROS and MDA oxidative stress end-products . It also has the ability to modulate inflammation, apoptosis, and cellular communication, which is important in the context of cardiovascular diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the digestion of this compound starts in the gastrointestinal tract where different digestive enzymes make it bio-accessible . Furthermore, this compound is natural, pollution-free, and has no toxic side effects . Its antioxidant mechanisms of action are related to the neutralization of reactive oxygen species (ROS), which prevents lipid peroxidation and also photoprotection .

Biochemical Analysis

Biochemical Properties

Lycopene interacts with various biomolecules in the body. It has a simple hydrocarbon structure characterized by its 11 conjugated double bonds as a polyene chain . This structure allows this compound to quench singlet oxygen and scavenge free radicals, preventing cell damage . It also participates in chemical reactions that prevent the degradation of critical cellular biomolecules, including lipids, proteins, and DNA .

Cellular Effects

This compound has a variety of effects on cells and cellular processes. It has been reported to have pharmacological and nutritional effects in animals and humans . This compound can inhibit the growth of several cultured lung cancer cells and prevent lung tumorigenesis in animal models . It also influences cell function by modulating gene expression and cell cycle regulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can suppress oncogene expressions and induce proapoptotic pathways . This compound also modulates immune cells to suppress tumor growth and progression . Furthermore, it has been found to play a special role in suppressing lung cancer .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Heat, light, and oxygen can induce degradation of this compound via trans-cis isomerization and oxidation, reducing its health benefits . The stability of this compound also varies in different food matrices .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one study showed that dietary this compound supplementation (200 mg/kg feed) for 42 days effectively inhibited increases in certain proteins and mRNA expression caused by AFB1 exposure in chicks .

Metabolic Pathways

This compound is involved in various metabolic pathways. The majority of this compound is cleaved eccentrically by BCO2, an enzyme involved in its metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues by plasma lipoproteins . It is found in the lipophilic area of lipoproteins, which is the hydrophobic molecule’s core . This compound is mostly transported by low-density lipoproteins .

Subcellular Localization

This compound is stored selectively in the nucleus of cells . The majority of this compound (55%) is localized to the nuclear membranes, followed by 26% in the nuclear matrix, and then 19% in microsomes . No this compound was detected in the cytosol .

Preparation Methods

Bufuralol hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 7-ethyl-2-benzofuranmethanol with tert-butylamine in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Bufuralol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Bufuralol can be oxidized to form hydroxybufuralol derivatives.

    Reduction: Reduction reactions can convert bufuralol to its corresponding alcohol derivatives.

    Substitution: Bufuralol can undergo substitution reactions where the tert-butylamino group is replaced with other functional groups.

Comparison with Similar Compounds

Bufuralol hydrochloride is unique among beta-adrenoceptor antagonists due to its partial agonist activity and its use as a probe substrate for CYP2D6 . Similar compounds include:

Bufuralol hydrochloride’s partial agonist activity and its role as a CYP2D6 probe substrate make it a valuable tool in both pharmacological research and drug development.

Properties

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIJSZIZWZSQBC-GYZMGTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Record name lycopene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Lycopene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046593
Record name all-trans-Lycopene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lycopene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

502-65-8
Record name Lycopene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lycopene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11231
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Record name all-trans-Lycopene
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Record name Psi,psi-carotene
Source European Chemicals Agency (ECHA)
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Record name LYCOPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6
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Record name Lycopene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 °C
Record name Lycopene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Diethoxyphosphoryl-3,7,11-trimethyldodeca-2,4,6,10-tetraene
Lycopene
3,7,11,15-Tetramethyl-2,4,6,8,10,14-hexadecahexaen-1-al
Reactant of Route 2
Lycopene
Reactant of Route 3
Lycopene
2,6,11,15,19,23-Hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenal
Diethyl 3,7-dimethyl-2,6-octadiene-phosphonate
Lycopene
Reactant of Route 5
Lycopene
Reactant of Route 6
Lycopene

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